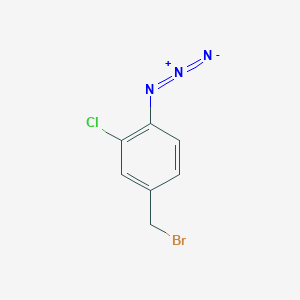

4-Azido-3-chlorobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-4-5-1-2-7(11-12-10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLVILKXNKDWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467306 | |

| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-70-6 | |

| Record name | 4-AZIDO-3-CHLOROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodological Advancements of 4 Azido 3 Chlorobenzyl Bromide

Conventional Synthetic Pathways to 4-Azido-3-chlorobenzyl Bromide

Traditional methods for synthesizing 4-azido-3-chlorobenzyl bromide typically begin with commercially available substituted anilines or toluenes, which undergo a series of chemical transformations.

Preparation from Substituted Anilines and Toluene (B28343) Derivatives

The synthesis of the core structure often starts from a substituted aniline. A common route involves the diazotization of a primary aromatic amine, such as 3-chloro-4-methylaniline, followed by a reaction with an azide (B81097) salt, typically sodium azide, to introduce the azido (B1232118) group. d-nb.inforsc.org This process yields the intermediate 4-azido-3-chlorotoluene.

Alternatively, the synthesis can commence from a toluene derivative. The precursor, 4-azido-3-chlorotoluene, serves as the direct starting material for the subsequent bromination step. asahilab.co.jp This intermediate is crucial for the final conversion to the target benzyl (B1604629) bromide.

Benzyl Bromination Methodologies

The conversion of the methyl group of 4-azido-3-chlorotoluene to a bromomethyl group is a critical step, typically achieved through radical halogenation.

The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp This reaction is a free-radical chain process initiated by light or, more commonly in this context, a radical initiator such as 2,2′-azobis(isobutyronitrile) (AIBN). asahilab.co.jpchemistrysteps.com In a typical batch process, 4-azido-3-chlorotoluene is refluxed with NBS and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride. asahilab.co.jpchadsprep.com The initiator decomposes upon heating to generate radicals, which then start a chain reaction leading to the selective bromination of the benzylic position, yielding 4-azido-3-chlorobenzyl bromide. chemistrysteps.com

A significant drawback of the conventional batch synthesis using NBS and AIBN is the lack of precise control over the reaction, which often leads to the formation of a considerable amount of the dibrominated byproduct, 4-azido-3-chloro-1-(dibromomethyl)benzene. asahilab.co.jp This over-bromination reduces the yield of the desired monobrominated product.

Furthermore, the purification process is challenging. The removal of the dibrominated impurity and the succinimide (B58015) byproduct formed from NBS requires tedious chromatographic purification, which can be time-consuming and inefficient on a larger scale. asahilab.co.jp

Advanced Synthetic Methodologies for 4-Azido-3-chlorobenzyl Bromide

To address the limitations of conventional methods, advanced techniques have been developed that offer greater control, selectivity, and efficiency.

Photoinduced Microfluidic Bromination Techniques

A significant advancement is the use of photoinduced bromination within a microfluidic or "flow" system. rsc.org This technique involves reacting the substrate with a brominating agent, such as molecular bromine (Br₂), in a microreactor composed of narrow-gauge tubing, while irradiating the mixture with a light source, such as a black light or an LED lamp. asahilab.co.jprsc.org

This method was successfully applied to the synthesis of 4-azido-3-chlorobenzyl bromide from 4-azido-3-chlorotoluene. asahilab.co.jp The continuous-flow process offers superior control over reaction parameters like residence time and stoichiometry. This precise control significantly suppresses the formation of the dibrominated byproduct and effectively produces the desired monobrominated product with high selectivity. asahilab.co.jpacs.org A key advantage is that this rapid bromination can be achieved without causing decomposition of the photosensitive aryl azide group. asahilab.co.jp The resulting hydrogen bromide (HBr) can be easily removed by a simple aqueous workup, and the final product is often pure enough to be isolated by recrystallization, thus avoiding the need for chromatography. asahilab.co.jp

Interactive Data Table: Comparison of Bromination Methods for 4-azido-3-chlorotoluene

| Parameter | Conventional Batch Method (NBS/AIBN) | Photoinduced Microfluidic Method (Br₂) |

| Reagents | 4-azido-3-chlorotoluene, NBS, AIBN | 4-azido-3-chlorotoluene, Molecular Bromine |

| Conditions | Reflux | Photoirradiation, Microflow System |

| Selectivity (Mono:Di-bromo) | Lower selectivity, significant dibromination | High selectivity (90:10) asahilab.co.jp |

| Yield (Isolated) | Lower due to side products | 61% (after recrystallization) asahilab.co.jp |

| Purification | Tedious chromatographic purification required asahilab.co.jp | Simple aqueous workup and recrystallization asahilab.co.jp |

| Control | Less precise | High control over reaction parameters acs.org |

| Safety | Handles bulk reagents | Improved safety with small reaction volumes |

Microreactor Systems for Enhanced Selectivity and Control

The use of organic azides in synthesis can be hazardous due to their potential as high-energy compounds, which can be explosive. mathewsopenaccess.compharmtech.com Microreactor technology offers a safer and more efficient alternative to traditional batch processes for handling such potentially hazardous intermediates. mathewsopenaccess.comresearchgate.net These systems confine the reaction to small volumes, which allows for superior control over reaction parameters such as heat transfer and mixing, minimizing risks and often improving reaction outcomes. pharmtech.comresearchgate.net

A key challenge in the synthesis of 4-Azido-3-chlorobenzyl bromide is the selective bromination of the benzylic position of the precursor, 4-azido-3-chlorotoluene. asahilab.co.jp Traditional batch synthesis, often employing N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), frequently results in the formation of a considerable amount of dibrominated byproduct, complicating purification. asahilab.co.jp

To overcome this lack of selectivity, a photoinduced bromination using molecular bromine (Br₂) has been successfully implemented in a continuous-flow microreactor system. asahilab.co.jpthieme-connect.de This method effectively suppresses the production of dibrominated compounds, yielding the desired monobrominated product with high selectivity. asahilab.co.jp The rapid and controlled mixing and precise residence time within the microreactor are crucial for this enhanced performance. researchgate.netasahilab.co.jp For instance, the photoinduced flow bromination of various alkylarenes has been shown to be highly selective and efficient. asahilab.co.jp

| Substrate (Toluene Derivative) | Residence Time (min) | Yield of Monobrominated Product (%) |

|---|---|---|

| Toluene | 0.5 | 94 |

| 4-Fluorotoluene | 0.5 | 93 |

| 4-Chlorotoluene | 0.5 | 94 |

| 4-Bromotoluene | 0.5 | 93 |

| Methyl 4-methylbenzoate | 0.5 | 80 |

| 4-Azido-3-chlorotoluene | 2.5 | 61 |

Strategies for Preventing Decomposition of Photosensitive Azide Moieties

Aryl azides are known to be photosensitive functional groups. beilstein-journals.orgtib.eu Upon irradiation with UV light, they can decompose through the loss of a nitrogen molecule to form highly reactive singlet nitrene intermediates. beilstein-journals.orgnih.gov This reactivity is utilized in applications like photoaffinity labeling but poses a significant challenge during the synthesis of molecules containing this moiety, as it can lead to undesired side reactions and product degradation. asahilab.co.jpbeilstein-journals.org Therefore, any synthetic step involving light or heat must be carefully controlled. ucsb.eduacs.org

In the synthesis of 4-Azido-3-chlorobenzyl bromide via photobromination, preventing the decomposition of the azide group is paramount. asahilab.co.jp The successful strategy involves the combination of a microflow reactor with a carefully selected light source. asahilab.co.jp By using a 360 nm LED lamp, the photoirradiation is controlled to selectively initiate the radical chain reaction for benzylic bromination without providing enough energy to cleave the bond in the aryl azide group. asahilab.co.jp This judicious control of photoirradiation is a key advantage of the microflow system, enabling a highly selective reaction that preserves the photosensitive functional group. asahilab.co.jp This represents the first reported example of photobromination on a substrate containing a photoaffinity group like an azide, demonstrating that the method is mild enough to keep the parent structure intact. asahilab.co.jp General precautions for handling organic azides also include storing them in the dark and at low temperatures to prevent decomposition. ucsb.edu

Regioselective Synthesis Strategies

The synthesis of 4-Azido-3-chlorobenzyl bromide requires a regioselective approach to ensure the correct placement of the functional groups on the aromatic ring and the benzylic position. The primary strategy involves the benzylic bromination of the precursor, 4-azido-3-chlorotoluene. asahilab.co.jpthieme-connect.de

The key to a successful regioselective synthesis is to exclusively target the C-H bonds of the methyl group for bromination while leaving the aromatic ring and the azide group untouched. Radical bromination is the method of choice for this transformation. cecri.res.in However, as previously noted, conventional batch methods using NBS often lead to poor regioselectivity, with the formation of both the desired monobromo product and the undesired dibromo byproduct. asahilab.co.jp

The use of a PhotoMicroflow system provides a superior regioselective strategy. asahilab.co.jp By reacting 4-azido-3-chlorotoluene with molecular bromine (Br₂) under controlled photoirradiation in a continuous flow microreactor, the formation of the dibrominated product is significantly suppressed. asahilab.co.jp This method allows for the synthesis of 4-Azido-3-chlorobenzyl bromide with high selectivity for monobromination. asahilab.co.jp The resulting product can be easily isolated in good yield by simple recrystallization, avoiding the tedious chromatographic purification required for the batch process. asahilab.co.jp Other methods for regioselective benzylic bromination of toluene derivatives include using a bromide/bromate couple or electrochemical two-phase electrolysis, which have been shown to be highly regioselective for other substrates. rsc.orgresearchgate.netrsc.org

| Method | Reagents | Key Outcome | Yield | Purification |

|---|---|---|---|---|

| Batch Synthesis | NBS, AIBN, Reflux | Produces considerable dibrominated byproduct | Not specified | Tedious chromatographic purification required |

| PhotoMicroflow Synthesis | Br₂, 360 nm LED | Highly selective for monobromination; suppresses byproduct | 61% | Simple recrystallization |

Applications of 4 Azido 3 Chlorobenzyl Bromide in Organic Synthesis and Chemical Biology Research

Role as a Chemical Protecting Group (4-Azido-3-chlorobenzyl, Cl-Azb)

The 4-azido-3-chlorobenzyl (Cl-Azb) group has been developed as a useful protecting group, particularly for hydroxyl functions. Its stability and selective cleavage methods offer advantages in multistep synthesis.

Introduction of the Cl-Azb Protecting Group for Hydroxy Functions

The primary method for installing the Cl-Azb protecting group onto a molecule is through the alkylation of a hydroxyl group. agroipm.cn This is typically achieved by reacting the alcohol with 4-azido-3-chlorobenzyl bromide in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF). dokumen.pub This Williamson ether synthesis-type reaction forms a stable 4-azido-3-chlorobenzyl ether (Cl-Azb ether), effectively masking the reactive hydroxyl group. agroipm.cndokumen.pub The reagent, 4-azido-3-chlorobenzyl bromide, can be prepared in two steps from the commercially available 2-chloro-4-methylaniline. agroipm.cn

Acid Stability Profiles of Cl-Azb Ethers Compared to Analogues

A key feature of the Cl-Azb protecting group is its enhanced stability under acidic conditions compared to its parent analogue, the 4-azidobenzyl (Azb) group. The introduction of the electron-withdrawing chlorine atom at the 3-position of the benzyl (B1604629) ring makes the resulting ether less susceptible to acid-catalyzed cleavage. dokumen.pub This increased stability allows for selective deprotection of other acid-labile groups within a molecule while the Cl-Azb ether remains intact. For instance, Cl-Azb ethers are significantly more stable towards boron trifluoride etherate (BF₃·Et₂O) than their non-chlorinated counterparts. dokumen.pub However, they can still be cleaved under strong acidic conditions, such as neat trifluoroacetic acid (TFA). dokumen.pub

| Protecting Group | Relative Stability to Acid | Common Cleavage Conditions |

|---|---|---|

| 4-Azido-3-chlorobenzyl (Cl-Azb) | High | Staudinger Reduction then DDQ; Strong Acid (TFA) dokumen.pubsci-hub.ru |

| 4-Azidobenzyl (Azb) | Moderate | Staudinger Reduction then DDQ; H₂/Pd-C agroipm.cndokumen.pub |

| p-Methoxybenzyl (PMB) | Low | DDQ, CAN, TFA harvard.eduuwindsor.ca |

| Benzyl (Bn) | High | H₂/Pd-C, Na/NH₃(l) uwindsor.ca |

Selective Cleavage and Deprotection Strategies (e.g., Staudinger Reduction followed by DDQ Oxidation)

The deprotection of the Cl-Azb group is a two-step process that highlights its strategic utility. The Cl-Azb ether is notably stable and inert towards direct oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). agroipm.cnorganic-chemistry.org This allows for the selective removal of other oxidatively labile groups, such as p-methoxybenzyl (PMB) ethers, in its presence.

To cleave the Cl-Azb group, the azide (B81097) functionality is first transformed. This is typically accomplished via a Staudinger reaction, where the azide is treated with a phosphine (B1218219), like triphenylphosphine (B44618) (Ph₃P). agroipm.cnsci-hub.ru This reaction converts the electron-withdrawing azide into an electron-donating iminophosphorane. This electronic modification makes the benzyl group sufficiently electron-rich to be susceptible to oxidative cleavage. The subsequent treatment with DDQ then smoothly removes the protecting group to regenerate the free hydroxyl function. agroipm.cndokumen.pubsci-hub.ru This orthogonal deprotection strategy, which avoids hydrogenation or harsh acidic conditions, is particularly valuable in the synthesis of complex molecules with sensitive functional groups. sci-hub.ru

Building Block in Complex Molecular Architectures

Beyond its role in protection chemistry, 4-azido-3-chlorobenzyl bromide is a valuable building block for constructing elaborate molecular frameworks, especially those containing nitrogen heterocycles.

Synthesis of Triazole-Containing Scaffolds via Click Chemistry

The azide moiety of 4-azido-3-chlorobenzyl bromide is perfectly suited for participation in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). peerj.comfrontiersin.org This highly efficient and regioselective reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. peerj.comfrontiersin.org

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. peerj.comacs.org The versatility of this reaction allows the 4-azido-3-chlorobenzyl unit to be coupled with a vast array of alkyne-containing molecules, enabling the modular synthesis of diverse libraries of triazole-based compounds. peerj.commdpi.com

| Reactants | Catalyst System | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzyl Azide & Phenylacetylene | Cu/Carbon | Water | 1,4-Disubstituted-1,2,3-triazole | frontiersin.org |

| Benzyl Bromide, NaN₃, Phenylacetylene | [CuI(PPh₃)]₄ / Ligand | Water (Ultrasonic) | 1,4-Disubstituted-1,2,3-triazole | acs.org |

| Aryl Azide & 2-Bromo-3,3,3-trifluoropropene | CuI / 1,10-Phenanthroline | CH₃CN | 4-Trifluoromethyl-1,2,3-triazole | mdpi.com |

| Benzyl Azide & Ethyl Acetoacetate | K₂CO₃ (Base Catalyzed) | DMSO | Substituted 1,2,3-triazole | researchgate.net |

The 1,2,3-triazole ring formed via the click reaction serves as a stable and versatile scaffold that can be incorporated into more complex, fused heterocyclic systems. rsc.orgresearchgate.net The synthesis can be designed such that the alkyne partner contains additional reactive functionalities. After the triazole ring is formed, these functionalities can undergo subsequent intramolecular reactions to build new rings fused to the triazole. For example, intramolecular cycloadditions or condensation reactions can lead to the formation of triazole-fused bicyclic or polycyclic architectures. rsc.orgresearchgate.net This strategy allows for the rapid construction of molecular diversity from a common 4-azido-3-chlorobenzyl precursor, providing access to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science. acs.orgraco.cat

Derivatization of Natural Products and Biomolecule Analogues

The modification of natural products and the synthesis of biomolecule analogues are crucial for enhancing biological activity, improving pharmacokinetic properties, and probing molecular interactions. The electrophilic benzyl bromide moiety of 4-azido-3-chlorobenzyl bromide allows for its covalent attachment to nucleophilic sites (such as hydroxyl or amino groups) commonly found in natural products and biomolecules. nih.gov This process installs the azido-chlorobenzyl group, which serves as a versatile chemical handle for further manipulation.

One notable application is in the solid-phase synthesis of oligosaccharides. researchgate.net In this context, the 4-azido-3-chlorobenzyl group has been employed as a temporary protecting group. researchgate.net Its introduction via the benzyl bromide function allows for specific synthetic steps to be carried out elsewhere on the molecule. Subsequently, the azide can be selectively reduced to an amine, enabling a "catch-and-release" purification strategy, where the molecule is captured on a solid support, impurities are washed away, and the final product is then cleaved from the support. researchgate.net This dual role as a protecting group and a purification handle streamlines the synthesis of complex biomolecule analogues like oligosaccharides. researchgate.net

This strategy of introducing a functional handle is broadly applicable. For instance, natural phenols like carvacrol (B1668589) have been derivatized using similar reagents like propargyl bromide to install an alkyne handle for subsequent click chemistry reactions. nih.gov Analogously, 4-azido-3-chlorobenzyl bromide can be used to attach the photoactivatable and "clickable" azide moiety to various molecular scaffolds.

Synthesis of Functionalized Bioconjugates

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nl This field has advanced significantly with the development of bioorthogonal ligations—reactions that can occur in complex biological environments without interfering with native processes. ru.nl The azide group is a cornerstone of bioorthogonal chemistry, most famously in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org

4-Azido-3-chlorobenzyl bromide is an ideal reagent for preparing biomolecules for these ligation reactions. The synthesis of a bioconjugate using this compound typically involves two key steps:

Alkylation: The target biomolecule (e.g., a protein or peptide) is treated with 4-azido-3-chlorobenzyl bromide. The benzyl bromide group reacts with a nucleophilic amino acid side chain, such as the thiol of cysteine or the amine of lysine, to form a stable covalent bond. This attaches the azido-chlorobenzyl tag to the biomolecule.

Bioorthogonal Ligation: The newly installed azide group serves as a handle for a subsequent click reaction. An alkyne-containing molecule, such as a fluorescent dye, a drug molecule, or an imaging agent, can then be "clicked" onto the azide-functionalized biomolecule. acs.org

This modular approach allows for the precise and efficient synthesis of functionalized bioconjugates for a wide range of applications, from therapeutic development to diagnostic imaging. ru.nlacs.org

Development of Chemical Probes and Tags

Chemical probes are small molecules designed to study biological systems by selectively interacting with and reporting on specific targets or environments. 4-Azido-3-chlorobenzyl bromide serves as a precursor for two important classes of chemical probes: fluorescent probes and photoaffinity labels, primarily due to the unique reactivity of its azide group.

Fluorescent Probe Design and Synthesis

Fluorescent probes are indispensable tools in biology, enabling the visualization of analytes and processes in living systems with high sensitivity and spatiotemporal resolution. nih.govdiva-portal.org The design of these probes often involves linking a fluorophore to a recognition element that reacts specifically with the target analyte. bath.ac.uk The azide group has been widely exploited as a recognition element that can undergo a chemical reaction to switch on a fluorescent signal. nih.gov

Aryl azides are generally non-fluorescent because the azide group quenches the fluorescence of the attached fluorophore. However, the selective reduction of the azide to an amine by a specific analyte can restore fluorescence, creating a "turn-on" sensor. escholarship.org This principle has been successfully applied to the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. nih.gov

The mechanism involves the H₂S-mediated reduction of the aryl azide to the corresponding aniline. nih.gov This transformation alters the electronic properties of the molecule, shifting the equilibrium of fluorophores like rhodamine from a non-fluorescent, "closed" lactone form to a highly fluorescent, "open" conjugated system. escholarship.org This reaction is highly selective for H₂S over other biologically relevant thiols and reactive species. nih.gov Probes based on this mechanism exhibit significant fluorescence enhancement upon reaction with H₂S. escholarship.orgnih.gov

| Probe Type | Fluorophore Scaffold | Analyte | Turn-On Response | Reference |

| Azide-Based | Rhodamine | H₂S | 7- to 9-fold fluorescence increase | nih.gov |

| Azide-Based | BODIPY | H₂S | 40-fold fluorescence increase | nih.gov |

| Azide-Based | Coumarin | H₂S | Ratiometric response | mdpi.com |

| Azide-Based | Phenanthroimidazole | H₂S | ~20-fold fluorescence increase | rsc.org |

This table presents examples of fluorescent probes that operate on the azide-reduction mechanism, illustrating the principle applicable to derivatives of 4-azido-3-chlorobenzyl bromide.

Azide-based fluorescent probes have proven to be powerful tools for real-time detection and imaging of analytes within living cells and organisms. nih.govmdpi.com Their high selectivity and sensitivity allow for the study of endogenous biological processes. escholarship.org For example, H₂S-selective probes have been used to image both exogenous (externally supplied) and endogenous (naturally produced) H₂S in various cell lines, including HeLa cells and human umbilical vein endothelial cells (HUVECs). escholarship.orgnih.gov

These imaging studies, often performed with confocal microscopy, provide crucial insights into the roles of signaling molecules like H₂S in cellular function and disease. nih.govescholarship.org The ability to visualize the spatial and temporal distribution of these analytes is essential for understanding their complex biological pathways. nih.gov The development of such probes is a vital area of biosensing research, with applications ranging from fundamental cell biology to clinical diagnostics. diva-portal.orgresearchgate.net

Photoaffinity Labeling Reagents and Research Applications

Photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules or to map ligand-binding sites on proteins. google.comsemanticscholar.org A typical photoaffinity probe consists of three components: a recognition element that binds to the target, a photoreactive group (PRG), and a reporter tag (or a handle for its attachment). semanticscholar.org

Aryl azides are one of the most common photoreactive groups used in PAL. google.com In the dark, the aryl azide is chemically inert. However, upon irradiation with UV light, it releases nitrogen gas (N₂) to generate a highly reactive and short-lived nitrene intermediate. diva-portal.org This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent linkage between the probe and the interacting biomolecule (e.g., a receptor or enzyme). diva-portal.org

4-Azido-3-chlorobenzyl bromide can be incorporated into a photoaffinity probe. The benzyl bromide handle allows for its attachment to a known ligand or inhibitor. This derivatized ligand then carries the photoreactive aryl azide to the target protein's binding site. After binding, UV irradiation permanently crosslinks the ligand to its target. The target protein can then be identified and characterized using the reporter tag, which is often attached via a click reaction to an alkyne handle also included in the probe's structure. researchgate.net This approach has been instrumental in drug discovery and chemical biology for identifying the molecular targets of drugs and natural products. semanticscholar.orgresearchgate.net

| Photoreactive Group | Precursor | Reactive Intermediate | Key Features |

| Aryl Azide | R-N₃ | Nitrene | Activated by UV light (~254-300 nm), widely used. |

| Benzophenone | R-CO-Ph | Triplet Ketone | Activated by UV light (~350 nm), less reactive but more selective. |

| Diazirine | Cyclic R-N=N | Carbene | Activated by UV light (~350 nm), small size, generates reactive carbene. |

| Trifluoromethyl-phenyldiazirine (TFPD) | R-Ar(CF₃)N₂ | Carbene | Similar to diazirine but with different photochemical properties. |

This table summarizes common photoreactive groups used in photoaffinity labeling, highlighting the role of aryl azides.

Contribution to Drug Discovery Methodologies (Synthetic Aspects)

4-Azido-3-chlorobenzyl bromide is a bifunctional chemical reagent that serves as a valuable building block in the synthesis of complex organic molecules for drug discovery. Its utility stems from the presence of two distinct reactive functional groups: a benzyl bromide and an aryl azide. The benzyl bromide moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for its attachment to various molecular scaffolds. Simultaneously, the azide group provides a versatile handle for further chemical modification through reactions like 1,3-dipolar cycloadditions (often termed "click chemistry") or reduction to an amine. researchgate.netfrontiersin.orgresearchgate.net This dual reactivity enables the strategic construction of novel compounds with potential therapeutic applications.

The specific substitution pattern—a chloro group at position 3 and an azido (B1232118) group at position 4—imparts unique electronic and steric properties to the molecule. This defined arrangement is crucial for systematically probing molecular interactions within biological targets, such as enzymes or receptors, during the drug design process. nih.govacs.org The synthesis of related azido-benzyl derivatives has been documented for applications in creating photoaffinity labels, which are instrumental in identifying and mapping the binding sites of bioactive compounds. nih.govclockss.org

Synthesis of Compound Libraries for Lead Identification

The generation of compound libraries, which are large collections of structurally related molecules, is a cornerstone of modern lead identification in drug discovery. openmedicinalchemistryjournal.com 4-Azido-3-chlorobenzyl bromide is an ideal reagent for this purpose due to its capacity for divergent synthesis. A common strategy involves a two-stage diversification approach.

In the first stage, the highly reactive benzyl bromide group is used to alkylate a collection of core scaffolds possessing nucleophilic functional groups such as phenols, thiols, or secondary amines. This step generates a series of intermediate compounds, each bearing the 4-azido-3-chlorobenzyl moiety.

In the second stage, the azide functional group is utilized for further diversification. The most prominent reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry. researchgate.net By reacting the azide-containing intermediates with a diverse set of terminal alkynes, a library of 1,4-disubstituted 1,2,3-triazoles can be rapidly and efficiently synthesized. acs.org Triazoles are privileged structures in medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding. This approach allows for the creation of a large and diverse library of drug-like molecules from a small number of starting materials, significantly accelerating the search for new therapeutic leads. openmedicinalchemistryjournal.comakjournals.com

| Stage | Reaction Type | Reactant Class (Example) | Resulting Structure | Diversity Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution (Alkylation) | Core Scaffolds with -OH, -SH, -NH groups (e.g., Phenols, Anilines) | Scaffold-CH₂-(C₆H₃Cl)-N₃ | Introduction of various core molecular frameworks |

| 2 | CuAAC Click Chemistry | Terminal Alkynes (R-C≡CH) | Scaffold-CH₂-(C₆H₃Cl)-(1,2,3-Triazole)-R | Introduction of diverse peripheral functional groups (R) |

Exploration of Functional Group Diversity in Pharmaceutical Building Blocks

The chemical architecture of 4-Azido-3-chlorobenzyl bromide offers significant opportunities to explore functional group diversity in the design of pharmaceutical building blocks. The two key functional handles—the azide and the chloro group—can be manipulated to introduce a variety of other functionalities, thereby enabling detailed structure-activity relationship (SAR) studies. dtu.dkgoogle.com

The azide group is particularly versatile. Beyond its use in click chemistry, it can be readily reduced to a primary amine (-NH₂) under mild conditions, for instance, using a Staudinger reaction or catalytic hydrogenation. researchgate.net This transformation is synthetically valuable as it introduces a basic nitrogen atom, a common feature in many pharmaceuticals that can form critical salt bridges with biological targets. The resulting 4-amino-3-chlorobenzyl moiety can then be subjected to a vast array of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, to further expand the structural diversity of the synthesized molecules.

The chloro substituent on the aromatic ring also plays a crucial role. Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, and to improve their metabolic stability or binding affinity through halogen bonding. acs.org The presence of the chlorine atom in a specific position on the phenyl ring, adjacent to the azide, creates a distinct electronic and steric profile. Synthetic strategies can leverage this by creating analogues with different halogens (e.g., fluorine or bromine) or by altering the substitution pattern to systematically probe the effect of these changes on biological activity. While the chloro group itself is relatively inert to direct substitution, its influence on the reactivity and properties of the molecule is a key parameter in rational drug design.

| Initial Functional Group | Reaction | Reagent Example | Resulting Functional Group | Application in Drug Discovery |

|---|---|---|---|---|

| Aryl Azide (-N₃) | [3+2] Cycloaddition | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | 1,2,3-Triazole | Introduces a stable, polar, aromatic heterocycle. acs.org |

| Aryl Azide (-N₃) | Reduction (Staudinger) | Triphenylphosphine (PPh₃), then H₂O | Primary Amine (-NH₂) | Creates a key nucleophilic and basic center for further derivatization. |

| Benzyl Bromide (-CH₂Br) | Nucleophilic Substitution | Phenols, Thiols, Amines | Ether, Thioether, Amine Linkage | Connects the core building block to various scaffolds. chemimpex.com |

| Aryl Chloride (-Cl) | Modulation | (Analog Synthesis) | Aryl Fluoride/Bromide | Fine-tunes electronic properties and explores halogen bonding. acs.org |

Advanced Methodologies and Research Perspectives Utilizing 4 Azido 3 Chlorobenzyl Bromide

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry, offering streamlined purification and the ability to drive reactions to completion using excess reagents. dtu.dk The 4-azido-3-chlorobenzyl group has been effectively utilized as a key component in sophisticated solid-phase strategies, particularly in the complex field of oligosaccharide synthesis. researchgate.netresearchgate.net

In solid-phase synthesis, molecules are attached to a solid support via a linker, modified through various reaction steps, and finally cleaved to release the desired product. dtu.dkdtu.dk The 4-azido-3-chlorobenzyl (ClAzb) group has been ingeniously employed as a temporary protecting group for hydroxyl functions, which also serves as a point of attachment and a functional tag for later purification. researchgate.netresearchgate.net

A notable application is in the solid-phase synthesis of a phytoalexin elicitor pentasaccharide. In this multi-step synthesis, thioglycosides featuring the ClAzb group for temporary protection of hydroxyl functions were used as glycosyl donors with a macroporous polystyrene solid support. researchgate.netresearchgate.net The synthesis proceeds through a repeating sequence of reactions:

Deprotection: The ClAzb group is removed from the hydroxyl function on the growing saccharide chain.

Glycosylation: A new thioglycoside donor, itself protected with a ClAzb group, is coupled to the newly freed hydroxyl group.

Capping: Any unreacted hydroxyl groups are capped to prevent side reactions in subsequent steps.

After the full saccharide chain is assembled, it is cleaved from the solid support, yielding the crude product which still possesses a ClAzb group that functions as a tag for purification. researchgate.netresearchgate.net This strategy demonstrates a dual role for the ClAzb moiety: as a temporary, cleavable protecting group during chain elongation and as a stable handle for subsequent purification steps. The azide's characteristic IR spectrum peaks also provide a convenient method for monitoring reactions on the solid phase. researchgate.net

"Catch-and-release" is a powerful purification strategy that avoids the need for traditional chromatography. nih.gov This technique involves the selective capture of a target molecule from a crude mixture onto a solid support, washing away impurities, and then releasing the purified molecule. beilstein-journals.orgbeilstein-journals.org The azide (B81097) functionality of the 4-azido-3-chlorobenzyl group is perfectly suited for this purpose. researchgate.net

Following the solid-phase synthesis of an oligosaccharide as described above, the crude product mixture contains the desired molecule tagged with the ClAzb group. researchgate.netresearchgate.net This allows for a highly selective purification process:

Catch: The crude product mixture is exposed to a solid-supported phosphine (B1218219) resin. The azide on the ClAzb tag reacts specifically with the phosphine via the Staudinger ligation, immobilizing ("catching") only the desired, tagged product on the solid support. researchgate.netresearchgate.netresearchgate.net Impurities and excess reagents that lack the azide tag are simply washed away.

Release: The purified product, now bound to the resin, must be released. In one demonstrated method, the tagged molecule is liberated from the support by treatment with 2,3-dichloro-5,6-dicyanobenzoquinone. researchgate.net This process yields the final, purified oligosaccharide. researchgate.netresearchgate.net

This catch-and-release protocol, enabled by the 4-azido-3-chlorobenzyl tag, provides a highly efficient method for isolating complex molecules from reaction mixtures, highlighting the utility of the compound in advanced purification methodologies. researchgate.net

Table 1: Overview of the Catch-and-Release Purification Strategy

| Step | Description | Key Reaction | Reference |

|---|---|---|---|

| Synthesis & Tagging | The target molecule is synthesized with a 4-azido-3-chlorobenzyl (ClAzb) group attached. | Standard organic synthesis | researchgate.net |

| Catch | The crude reaction mixture is passed through a column containing a solid-supported phosphine. The azide on the ClAzb tag selectively binds to the resin. | Staudinger Ligation | researchgate.netresearchgate.netresearchgate.net |

| Wash | Unbound impurities, byproducts, and excess reagents are washed away from the resin. | N/A (Physical Process) | nih.gov |

| Release | A specific chemical reagent is used to cleave the bond between the tagged molecule and the resin, releasing the purified product. | Chemical Cleavage | researchgate.net |

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The unique reactivity of the azide group in 4-azido-3-chlorobenzyl bromide lends itself to "click chemistry," a class of reactions that are modular, high-yielding, and often compatible with environmentally benign solvents like water. sigmaaldrich.comorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org A significant advantage of this reaction is its compatibility with aqueous environments, which aligns with the goals of green chemistry. rsc.orgnih.gov Performing the CuAAC reaction in water not only reduces reliance on volatile organic solvents but can also accelerate the reaction rate. nih.govsemanticscholar.org The azide group of 4-azido-3-chlorobenzyl bromide can readily participate in such aqueous click reactions, allowing for the efficient conjugation of this moiety to alkyne-functionalized molecules, polymers, or surfaces in an environmentally friendly manner. semanticscholar.orgrsc.org This approach is valuable for applications in materials science and bioconjugation where biocompatibility and process safety are paramount. rsc.orgsigmaaldrich.com

A drawback of homogeneous copper catalysts used in CuAAC reactions is the difficulty of their removal from the final product and the inability to reuse them. nih.gov This has spurred the development of heterogeneous, recyclable catalytic systems. semanticscholar.orgrsc.org These systems typically involve immobilizing copper onto a solid support, which allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused multiple times without significant loss of activity. rsc.orgrsc.org

Several types of recyclable catalysts have been shown to be effective for azide-alkyne cycloadditions in water, which would be applicable to reactions involving 4-azido-3-chlorobenzyl bromide. nih.govrsc.org

Copper on Silica (B1680970) Gel: Copper(I) and Copper(II) have been immobilized on functionalized reverse-phase silica gel. semanticscholar.orgtechconnect.org These catalysts are air-stable, effective in pure water, and can be recycled several times. semanticscholar.org

Copper on Thermoresponsive Hydrogels: Catalysts supported on materials like poly(N-isopropylacrylamide-co-4-vinyl-pyridine) (pNIPAM-VP) exhibit temperature-dependent solubility, allowing for easy separation of the catalyst after the reaction. nih.govsemanticscholar.org

Copper on Chitosan: A simple and green catalyst has been prepared by immobilizing copper sulfate (B86663) on chitosan, a biodegradable polysaccharide. rsc.org This catalyst effectively promotes the azide-alkyne cycloaddition in water and can be recycled and reused many times. rsc.org

Copper on Ion-Exchange Resins: Cu(I) immobilized on weakly acidic cation-exchange resins has also been developed as a stable, ligand-free catalyst for CuAAC reactions that is easily separable and recyclable. muni.cz

The use of these recyclable systems in conjunction with aqueous reaction media represents a significant step towards sustainable chemical synthesis.

Table 2: Examples of Recyclable Catalysts for Aqueous Azide-Alkyne Cycloaddition

| Catalyst System | Support Material | Key Features | Reference |

|---|---|---|---|

| Cu(I)@IPSi | Iminopropyl-functionalized silica gel | Air-stable; reusable with little change in yield. | semanticscholar.orgtechconnect.org |

| Cu(I)@pNIPAM-VP | Thermoresponsive hydrogel | Catalyst is recovered by simple filtration after heating. Reusable multiple times without significant copper leaching. | nih.govsemanticscholar.org |

| Copper on Chitosan | Chitosan (polysaccharide) | Inexpensive, biodegradable support; catalyst is recyclable and reusable. | rsc.org |

| Cu(I) on Resin | Weakly acidic cation-exchange resin | Stable, ligand-free, easily separable, and recyclable. | muni.cz |

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and explaining selectivity. uomustansiriyah.edu.iqmdpi.com For a molecule like 4-azido-3-chlorobenzyl bromide, computational studies can provide deep insights into the reactivity of both its benzyl (B1604629) bromide and azide functional groups.

Mechanistic investigations into the CuAAC reaction have been a major focus of computational studies. researchgate.net DFT calculations have been used to model the catalytic cycle, identifying key intermediates such as copper-acetylide complexes and elucidating the energetics of the transition states. mdpi.comresearchgate.net These studies help explain the remarkable rate acceleration and high regioselectivity of the copper-catalyzed reaction compared to the thermal, uncatalyzed version. organic-chemistry.orgresearchgate.net Such computational models can be applied to predict the behavior of specific substrates like 4-azido-3-chlorobenzyl bromide in click reactions.

Furthermore, the reactivity of the benzyl bromide portion of the molecule can be analyzed computationally. For instance, DFT calculations have been used to study the homologation of electron-rich benzyl bromides, revealing that the initial C-C bond formation proceeds via a rate-determining SN1 mechanism involving a stabilized benzylic carbocation. nih.gov This type of analysis can clarify whether substitution reactions at the benzylic position of 4-azido-3-chlorobenzyl bromide are likely to follow SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. By modeling reaction coordinates and the energies of intermediates and transition states, computational chemistry provides a powerful, predictive framework to complement experimental findings and guide the rational design of new synthetic methodologies. nih.govresearchgate.net

Theoretical Studies of Reaction Pathways and Intermediates

Computational chemistry provides significant insight into the behavior of 4-azido-3-chlorobenzyl bromide, particularly concerning the aryl azide moiety. Upon absorption of energy, typically through photolysis, an aryl azide is excited, leading to the extrusion of a nitrogen molecule and the formation of a highly reactive singlet nitrene intermediate. diva-portal.org This process is exceptionally rapid and efficient. The subsequent fate of the arylnitrene is governed by various competing reaction pathways, which can be modeled using high-level ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT). diva-portal.orgresearchgate.net

For a nitrene derived from 4-azido-3-chlorobenzyl bromide, theoretical studies can elucidate the energetics of several potential transformations:

Intramolecular Insertion: The nitrene can insert into adjacent C-H bonds, a process that can be modeled to predict rates and selectivity.

Ring Expansion: A common pathway for aryl nitrenes involves rearrangement to a dehydroazepine intermediate, which can lead to polymerization or other reactions. diva-portal.org Computational models can predict the activation barriers for this expansion versus other productive reactions.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo addition or insertion reactions. Theoretical models can predict the feasibility of these pathways.

Furthermore, computational docking studies are instrumental in research areas like photoaffinity labeling. nih.gov For reagents similar to 4-azido-3-chlorobenzyl bromide, docking simulations can predict how a ligand incorporating this moiety will bind within a protein's active site. nih.gov This allows researchers to position the azide group strategically, ensuring that upon photoactivation, the resulting nitrene crosslinks with specific amino acid residues, providing a molecular map of binding interactions. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Theoretical models are crucial for predicting the reactivity and selectivity of 4-azido-3-chlorobenzyl bromide in new chemical transformations. The two primary reactive sites—the benzylic bromide and the azide—exhibit distinct chemical behaviors that can be computationally modeled to forecast outcomes and optimize reaction conditions.

The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN1 or SN2). Computational analysis can model the transition state energies for reactions with various nucleophiles, helping to predict reaction rates and potential side reactions.

The azide group's reactivity is dominated by 1,3-dipolar cycloadditions and reduction to an amine. DFT calculations are widely used to predict the regioselectivity of cycloaddition reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org These models can determine which of the two possible triazole isomers will be preferentially formed, guiding the synthesis of specifically substituted heterocycles. researchgate.net

The following interactive table outlines how computational models can be applied to predict the reactivity of 4-azido-3-chlorobenzyl bromide's functional groups.

| Functional Group | Reaction Type | Predicted Parameter | Computational Method | Research Goal |

| Benzylic Bromide | Nucleophilic Substitution | Reaction Barriers, Rate Constants | DFT, Ab Initio | Optimize conditions for attaching the molecule to a substrate (e.g., alcohol, amine). |

| Azide | [3+2] Cycloaddition | Regioselectivity, Transition State Energy | DFT | Predict the structure of triazole products in "click" reactions. |

| Azide | Photolysis to Nitrene | Intersystem Crossing Barriers, Intermediate Lifetimes | LFP, MO calculations | Understand the efficiency and pathways of photo-crosslinking in photoaffinity labels. diva-portal.org |

| Whole Molecule | Conformational Analysis | Ligand-Receptor Binding Pose | Molecular Docking | Design high-affinity probes for biological targets. nih.gov |

Future Research Directions

The distinctive chemical architecture of 4-azido-3-chlorobenzyl bromide makes it a promising candidate for a variety of future research endeavors, from fundamental reactivity studies to the development of sophisticated functional materials and automated chemical synthesis platforms.

Exploration of Novel Azide and Bromide Reactivity Profiles

While the primary reactions of azides (cycloadditions, reductions) and benzylic bromides (nucleophilic substitution) are well-established, future research can focus on exploring less common transformations and the synergistic interplay between the two groups. For instance, after the bromide has been substituted to link the molecule to a larger scaffold, the influence of the new, often bulky, substituent on the azide's reactivity could be systematically studied.

Future work could also investigate the reactivity of the nitrene generated from the azide in more complex intramolecular scenarios. By first using the bromide to construct a precursor with specific steric and electronic properties, the subsequent nitrene insertion or rearrangement could be guided toward novel and valuable molecular skeletons. The development of catalytic systems that can selectively engage one functional group while leaving the other untouched, even under challenging conditions, remains a key area for exploration.

Advanced Applications in Material Science Research

The dual functionality of 4-azido-3-chlorobenzyl bromide is well-suited for applications in material science. openmedicinalchemistryjournal.com The azide group serves as a powerful handle for surface functionalization or polymer cross-linking via "click chemistry." acs.orgresearchgate.net

Future research can leverage this compound for the creation of advanced materials:

Functional Polymers: The bromide can be used to synthesize a monomer, which is then polymerized. The pendant azide groups along the polymer backbone can then be used for post-polymerization modification, allowing for the attachment of bioactive molecules, dyes, or other functional units.

Bioconjugation and Surface Modification: The bromide can anchor the molecule to a substrate containing a nucleophilic group. The exposed azide can then be used to immobilize proteins, peptides, or oligonucleotides via CuAAC or Staudinger ligation, creating bioactive surfaces for use in biosensors or medical implants. researchgate.net

Photo-Patternable Materials: The azide's ability to form a reactive nitrene upon UV exposure makes it a photo-crosslinking agent. Materials functionalized with 4-azido-3-chlorobenzyl bromide could be used to create photo-patternable hydrogels or films.

The table below summarizes potential future applications in material science.

| Application Area | Role of 4-Azido-3-chlorobenzyl Bromide | Potential Outcome |

| Smart Polymers | Bifunctional monomer precursor | Polymers that can be functionalized on-demand using click chemistry. |

| Biosensors | Surface linker and immobilization agent | Sensor chips with covalently attached enzymes or antibodies for specific analyte detection. |

| Drug Delivery | Cross-linker for nanocarriers | Photo-triggered release of encapsulated drugs from a nanoparticle shell. |

| Advanced Coatings | Adhesion promoter and functional handle | Surfaces with enhanced durability and tailored properties (e.g., antimicrobial, anti-fouling). |

Development of Multifunctional Reagents Incorporating 4-Azido-3-chlorobenzyl Bromide

A significant area of future research lies in using 4-azido-3-chlorobenzyl bromide as a foundational building block for more complex, multifunctional reagents. Its role as a hetero-bifunctional linker is paramount. The distinct reactivity of the bromide and azide allows for the stepwise and controlled assembly of molecular probes and other chemical tools.

A prime example is its use in constructing photoaffinity labels. nih.gov The benzylic bromide can be reacted with a hydroxyl or amine group on a known ligand for a biological target. The resulting conjugate retains the azide group, which can then be used to form a covalent bond with the target protein upon UV irradiation. nih.gov This strategy is invaluable for identifying ligand binding sites and studying protein-ligand interactions at a molecular level. Future work could involve creating libraries of such probes for various biological targets.

This molecule can also be used to create novel protecting groups. The 4-azido-3-chlorobenzyl (Cl-Azb) group has already been shown to protect hydroxy functions with improved acid stability compared to the parent 4-azidobenzyl ether. researchgate.net Further development could lead to new protecting groups with unique cleavage conditions based on the reactivity of the azide.

Integration into Automated and High-Throughput Synthesis Platforms

The robustness of the reactions involving 4-azido-3-chlorobenzyl bromide makes it an ideal reagent for integration into modern automated synthesis workflows. acs.org High-throughput and automated synthesis platforms, such as robotic liquid handlers and flow reactors, are transforming drug discovery and materials science by enabling the rapid production and screening of large compound libraries. bristol.ac.uk

The synthesis of 4-azido-3-chlorobenzyl bromide itself has been optimized using a microflow photoreactor, which allows for selective benzylic bromination without decomposing the photosensitive azide group and suppresses the formation of dibrominated byproducts. asahilab.co.jp This continuous flow method is inherently scalable and safer than traditional batch processes, making it suitable for automated production.

As a building block, the compound's key reactions—nucleophilic substitution and CuAAC—are known to be high-yielding and tolerant of diverse functional groups, which are critical requirements for successful automated parallel synthesis. acs.org Future research could focus on developing fully automated, multi-step sequences where 4-azido-3-chlorobenzyl bromide is used to link different molecular fragments in a combinatorial fashion, rapidly generating libraries of novel compounds for biological screening or materials testing. rug.nl

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-azido-3-chlorobenzyl bromide derivatives in organic synthesis?

- Methodology : The compound is synthesized via alkylation of hydroxy groups using 4-azido-3-chlorobenzyl bromide under anhydrous conditions. A typical protocol involves sodium hydride (NaH) as a base in dimethylformamide (DMF), achieving yields of 92–98%. This method is widely used to form Cl-Azb ethers, which serve as stable protecting groups .

- Key Data :

| Reaction Component | Role | Conditions | Yield |

|---|---|---|---|

| NaH | Base | DMF, 0°C → rt | 92–98% |

| Hydroxy Substrate | Nucleophile | Stirring, 2–4 h | — |

Q. Why is 4-azido-3-chlorobenzyl bromide preferred over non-chlorinated analogs for protecting group chemistry?

- Stability Advantage : The 3-chloro substituent enhances acid stability compared to the parent 4-azidobenzyl (Azb) ether. Cl-Azb ethers resist cleavage under mildly acidic conditions (e.g., BF₃·Et₂O) but are cleaved in neat trifluoroacetic acid (TFA). This stability is critical for multi-step syntheses requiring selective deprotection .

Q. What safety precautions are essential when handling 4-azido-3-chlorobenzyl bromide?

- Critical Measures :

- Corrosivity : Causes severe burns; use PPE (gloves, goggles, lab coat).

- Explosive Risk : Classified as hazardous (CAS 193887-70-6); avoid friction, heat, or shock .

- First Aid : For ingestion, do NOT induce vomiting; seek immediate medical attention. For skin contact, rinse thoroughly with water .

Advanced Research Questions

Q. How can experimental design optimize cleavage conditions for Cl-Azb ethers while minimizing side reactions?

- Methodological Insights :

- Oxidative Cleavage : Cl-Azb ethers are inert to DDQ unless converted to iminophosphorane via Staudinger reaction (Ph₃P, THF), enabling smooth cleavage with DDQ in aqueous AcOH (75% yield) .

- Acidic Cleavage : Neat TFA quantitatively removes Cl-Azb groups but requires rigorous control to avoid substrate degradation.

- Data Comparison :

| Cleavage Method | Conditions | Yield | Limitations |

|---|---|---|---|

| DDQ + Iminophosphorane | rt, 1 h | 75% | Requires Staudinger pre-treatment |

| TFA | Neat, 0°C → rt | >90% | Risk of over-acidification |

Q. What analytical techniques resolve contradictions in reported cleavage efficiencies for Cl-Azb ethers?

- Conflict Analysis : Discrepancies arise from solvent purity, trace moisture, or DDQ concentration. Capillary electrophoresis (CE) with direct UV detection can quantify bromide release, optimizing resolution between chloride and bromide ions using multivariate statistical design .

Q. How does the chloro substituent in Cl-Azb ethers influence stability under varying pH and temperature?

- Mechanistic Study : The electron-withdrawing chloro group reduces electron density at the benzyl carbon, slowing acid-catalyzed hydrolysis. Stability assays in buffered solutions (pH 1–7) at 25–60°C show Cl-Azb ethers degrade <5% in 24 h at pH 3, compared to >30% degradation for Azb analogs .

Q. What waste management protocols are recommended for 4-azido-3-chlorobenzyl bromide byproducts?

- Best Practices :

- Segregate azide-containing waste from other solvents.

- Neutralize with aqueous NaNO₂/HCl before disposal to mitigate explosive risks.

- Collaborate with certified waste management services for azide decomposition .

Q. How can thermal decomposition risks during reactions involving 4-azido-3-chlorobenzyl bromide be mitigated?

- Preventive Strategies :

- Conduct small-scale calorimetry (DSC/TGA) to identify exothermic thresholds.

- Avoid temperatures >80°C; use cooling baths for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.